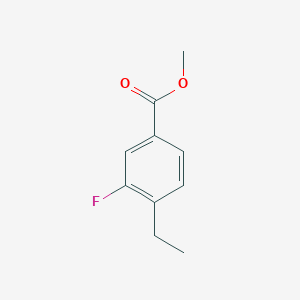

Methyl 4-ethyl-3-fluorobenzoate

説明

Methyl 4-ethyl-3-fluorobenzoate is an aromatic ester characterized by a benzoate backbone substituted with an ethyl group at the para position (C4) and a fluorine atom at the meta position (C3). This compound is structurally distinct due to the combination of an electron-donating alkyl group (ethyl) and an electron-withdrawing halogen (fluorine), which influence its electronic properties, solubility, and reactivity. Such substitutions are critical in pharmaceutical and agrochemical applications, where fine-tuning of steric and electronic effects is essential for activity .

特性

分子式 |

C10H11FO2 |

|---|---|

分子量 |

182.19 g/mol |

IUPAC名 |

methyl 4-ethyl-3-fluorobenzoate |

InChI |

InChI=1S/C10H11FO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3 |

InChIキー |

XCAOHAPTVLSQGJ-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(C=C(C=C1)C(=O)OC)F |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Similarity Scores

Key structural analogs of Methyl 4-ethyl-3-fluorobenzoate include:

| Compound Name | CAS Number | Substituent Positions | Similarity Score | Key Differences |

|---|---|---|---|---|

| Ethyl 3-amino-4-fluorobenzoate | 455-75-4 | C3: NH₂, C4: F, C1: ethyl | 0.97 | Ethyl ester vs. methyl ester; NH₂ vs. ethyl |

| Methyl 3-amino-5-fluorobenzoate | 884497-46-5 | C3: NH₂, C5: F | 0.93 | NH₂ at C3; F at C5 (vs. C3 in target) |

| Methyl 4-amino-3-fluorobenzoate | 185629-32-7 | C3: F, C4: NH₂ | 0.92 | NH₂ at C4 (vs. ethyl in target) |

| Methyl 2-amino-4-fluorobenzoate | 2475-81-2 | C2: NH₂, C4: F | 0.92 | NH₂ at C2; F at C4 (different ring positions) |

Analysis :

- Ethyl 3-amino-4-fluorobenzoate (similarity 0.97) shares a fluorine at C3 and an ethyl ester group but replaces the ethyl substituent with an amino (NH₂) group at C3.

- Methyl 4-amino-3-fluorobenzoate (similarity 0.92) swaps the ethyl group for NH₂ at C4, reducing steric bulk but enhancing electron-donating effects, which may affect electrophilic substitution patterns .

Functional Group Variations

- Methyl 4-bromo-3-formamidobenzoate: Substitutes the ethyl group with bromine (Br) and introduces a formamido group (-NCHO) at C3.

- Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate : Replaces the ethyl group with a 4-methoxyphenyl moiety at C3. The methoxy group’s electron-donating nature increases ring electron density, contrasting with the ethyl group’s inductive effect. This substitution may improve UV stability or alter pharmacokinetic properties .

Application-Driven Derivatives

- Pesticide Esters (e.g., Triflusulfuron methyl ester) : These derivatives incorporate triazine and sulfonylurea groups, diverging significantly from this compound. Such modifications confer herbicidal activity by inhibiting acetolactate synthase, highlighting how functional groups dictate biological targets .

Physical and Chemical Properties

- Solubility: The ethyl group in this compound enhances lipophilicity compared to amino-substituted analogs (e.g., Methyl 4-amino-3-fluorobenzoate), which are more polar due to NH₂ .

- Reactivity : Fluorine’s electronegativity deactivates the ring toward electrophilic substitution, but the ethyl group’s inductive donation may counteract this, creating regioselective reactivity distinct from brominated analogs (e.g., Methyl 4-bromo-3-formamidobenzoate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。